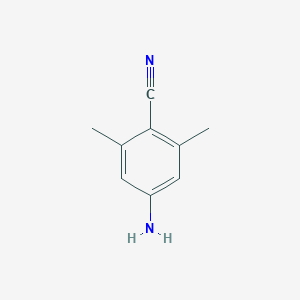

4-Amino-2,6-dimethylbenzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWQGGLMWIFREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 4 Amino 2,6 Dimethylbenzonitrile and Its Derivatives

Strategic Synthetic Routes to 4-Amino-2,6-dimethylbenzonitrile

The construction of this compound can be approached through several strategic routes, each with its own merits regarding efficiency, scalability, and precursor availability. These strategies often involve the sequential introduction of the amino, cyano, and methyl functional groups onto the benzene (B151609) ring.

Convergent and Divergent Synthesis Approaches

A common and logical starting point for the synthesis of this compound is 2,6-dimethylaniline (B139824) (2,6-xylidine). This precursor already contains the desired dimethyl substitution pattern. A divergent approach from this starting material would involve functionalizing the 4-position.

One of the most direct methods involves the bromination of 2,6-dimethylaniline. Due to the directing effects of the amino and methyl groups, bromination tends to occur selectively at the para-position, yielding 4-bromo-2,6-dimethylaniline (B44771). prepchem.com This intermediate is a critical juncture from which the target molecule can be synthesized.

Alternatively, a convergent synthesis might involve the coupling of a pre-functionalized benzene ring with the necessary substituents. However, for a relatively simple molecule like this compound, a linear, divergent approach from a readily available starting material like 2,6-dimethylaniline is generally more efficient.

Multi-step Synthesis Protocols and Optimization

A robust multi-step synthesis protocol for this compound can be designed starting from 2,6-dimethylaniline. A typical sequence is as follows:

Bromination: 2,6-dimethylaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid, to produce 4-bromo-2,6-dimethylaniline. prepchem.com

Cyanation: The resulting 4-bromo-2,6-dimethylaniline can then undergo a cyanation reaction to replace the bromo group with a nitrile group. A common method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN). This reaction often requires high temperatures and a polar aprotic solvent like DMF or NMP.

Another potential, though less direct, route could start from 3,5-dimethylaniline (B87155). nih.govsigmaaldrich.com This would involve a Sandmeyer reaction, a versatile method for converting primary arylamines into a variety of functional groups via a diazonium salt intermediate. wikipedia.orglibretexts.orgorganic-chemistry.orgbyjus.com In this hypothetical pathway, 3,5-dimethylaniline could be diazotized and then treated with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group. However, controlling the regioselectivity to obtain the desired 4-amino isomer would be a significant challenge.

The synthesis of the related compound, lidocaine (B1675312), also starts from 2,6-dimethylaniline, highlighting the utility of this precursor in building complex molecules. sandiego.educerritos.eduumass.edu The initial steps in lidocaine synthesis involve acylation, which is a different pathway but reinforces the strategic importance of 2,6-dimethylaniline.

Role of Precursors and Intermediate Compounds in Synthesis Pathways

The choice of precursors is critical to the success of the synthesis. 2,6-dimethylaniline is an ideal starting material as it is commercially available and sets the substitution pattern of the methyl groups. prepchem.com

Key Precursors and Intermediates:

| Compound Name | CAS Number | Role in Synthesis |

| 2,6-Dimethylaniline (2,6-xylidine) | 87-62-7 | Starting material |

| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | Key intermediate sigmaaldrich.comresearchgate.net |

| Copper(I) cyanide | 544-92-3 | Cyanating agent |

| 3,5-Dimethylaniline | 108-69-0 | Alternative starting material nih.govsigmaaldrich.comwikipedia.org |

The intermediate, 4-bromo-2,6-dimethylaniline, is a stable, isolable compound that serves as a versatile platform for further functionalization. sigmaaldrich.comresearchgate.net Its purity is crucial for the success of the subsequent cyanation step.

Catalytic and Non-catalytic Synthetic Transformations

The synthesis of this compound involves both catalytic and non-catalytic transformations.

Non-catalytic Reactions: The initial bromination of 2,6-dimethylaniline is typically an electrophilic aromatic substitution that does not require a catalyst, although a Lewis acid can sometimes be used to enhance reactivity.

Catalytic Reactions: The cyanation of 4-bromo-2,6-dimethylaniline using copper(I) cyanide is a classic example of a transition-metal-mediated reaction. nih.gov While often considered stoichiometric, the copper plays a crucial role in facilitating the displacement of the bromide with cyanide. Modern advancements in catalysis have led to the development of palladium- and nickel-catalyzed cyanation reactions that can proceed under milder conditions with lower catalyst loadings. Ruthenium-catalyzed cyanation reactions have also been explored for various aromatic compounds. nih.gov

A more advanced and industrially relevant, though less common in a laboratory setting, catalytic process is ammoxidation. A patented process describes the conversion of 2,6-dimethylaniline to 2,6-dicyanoaniline using a catalyst mixture at high temperatures, demonstrating that direct conversion of methyl groups to nitriles is feasible under specific catalytic conditions. researchgate.net

Reaction Mechanisms in the Formation and Derivatization of this compound

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting potential side products.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Aminobenzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction class for the functionalization of aromatic rings. nih.gov The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The cyano group (-CN) is a moderately strong electron-withdrawing group. Therefore, if a suitable leaving group (e.g., a halogen) were present at the 4-position of a 2,6-dimethylbenzonitrile (B146758) derivative, it could potentially be displaced by an amine via an SNAr reaction.

For instance, if one were to synthesize a derivative of this compound, the amino group could be modified, or the nitrile group could be hydrolyzed or reduced. Alternatively, the aromatic ring itself could undergo further substitution, although the existing substituents would dictate the position of any new groups.

The Sandmeyer reaction, while proceeding through a different, radical-based mechanism, is also a type of nucleophilic substitution on an aromatic ring. wikipedia.orgbyjus.com It involves the conversion of a diazonium salt to an aryl radical, which then reacts with a nucleophile.

Amination Reactions and Their Mechanistic Details

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis, and several methods are applicable for the synthesis of this compound and its derivatives. Transition-metal-catalyzed amination, particularly the Buchwald-Hartwig amination, stands out as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. youtube.comwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of a 2,6-disubstituted aniline (B41778) derivative like this compound, a suitable starting material would be a 4-halo-2,6-dimethylbenzonitrile. The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming an amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the desired aryl amine from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, are often employed to facilitate the reaction, especially with challenging substrates like those with ortho-substituents. researchgate.net Strong bases like sodium tert-butoxide are also essential for the catalytic cycle. researchgate.net

Nickel-Catalyzed Amination: Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for C-N cross-coupling reactions. researchgate.net Nickel(II)-bipyridine complexes, for instance, can catalyze the amination of aryl chlorides and bromides with various amines under light excitation. researchgate.netorganic-chemistry.org Mechanistic studies of nickel-catalyzed amination suggest a catalytic cycle involving Ni(0)/Ni(II) species. acs.org Kinetic studies have shown that the reaction can be first order in both the catalyst and the aryl halide. nih.gov

Nucleophilic Aromatic Substitution (SNA r): In some cases, nucleophilic aromatic substitution can be employed to introduce an amino group. This reaction is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com For a benzonitrile (B105546) derivative, the cyano group itself is electron-withdrawing and can facilitate nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Cyclization Reactions Leading to Substituted Benzonitrile Frameworks

Cyclization reactions offer an alternative and powerful strategy for constructing the substituted benzonitrile framework of this compound and its derivatives. These methods often involve the formation of the benzene ring from acyclic precursors.

One notable approach involves the [2+2+2] cycloaddition of alkynes and cyanamides, catalyzed by transition metals like nickel or ruthenium. researchgate.net This methodology can provide access to a variety of substituted aminopyridines, which can be analogous in structure to aminobenzonitriles.

Another strategy involves the cyclization of appropriately substituted open-chain precursors. For example, the reaction of ynones with 2-aminobenzonitriles, promoted by a base under transition-metal-free conditions, can lead to the formation of polysubstituted 4-aminoquinolines. cardiff.ac.uk This reaction is initiated by an aza-Michael addition followed by an intramolecular annulation. cardiff.ac.uk While this example leads to a quinoline (B57606) system, similar principles of intramolecular cyclization can be envisioned for the synthesis of substituted benzonitriles from acyclic precursors containing the necessary nitrile and amino functionalities or their precursors.

Furthermore, domino reactions involving strained bicyclic alkenes, catalyzed by metals like rhodium, have been used to synthesize a variety of functionalized indanes. beilstein-journals.org These complex cascades demonstrate the potential of cyclization strategies to build complex aromatic systems from simpler starting materials.

The table below summarizes some cyclization approaches that can lead to substituted aromatic nitrile frameworks.

| Reaction Type | Catalysts/Reagents | Precursors | Product Type |

| [2+2+2] Cycloaddition | Nickel or Ruthenium complexes | Diynes and Cyanamides | Bicyclic 2-aminopyridines |

| Aza-Michael/Annulation | Base (e.g., KOtBu) | Ynones and 2-Aminobenzonitriles | Polysubstituted 4-aminoquinolines |

| Tandem Conjugate Addition-Cyclization | K₂CO₃ | Malononitrile and Knoevenagel adducts | Functionalized 4H-chromenes |

Oxidative and Reductive Transformations of Nitrile and Amino Groups

The nitrile and amino functional groups in this compound are susceptible to various oxidative and reductive transformations, allowing for further derivatization.

Oxidative Transformations:

The primary amino group can be oxidized under specific conditions. For instance, selective oxidation of a primary alcohol to an aldehyde or a carboxylic acid can be achieved in the presence of an aromatic aldehyde using oxoammonium salts. orgsyn.org While this example focuses on alcohols and aldehydes, it highlights the potential for selective oxidation in multifunctional molecules.

Reductive Transformations:

The nitrile group can be selectively reduced to a primary amine. libretexts.org A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through nucleophilic hydride attack on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent aqueous work-up yields the primary amine. libretexts.org

Alternatively, catalytic hydrogenation using catalysts like Raney Nickel, Platinum, or Palladium on carbon (Pd/C) can be employed for the selective reduction of the nitrile group in the presence of other functional groups like esters. researchgate.net

The following table outlines key reductive transformations for the nitrile group.

| Transformation | Reagent/Catalyst | Product |

| Nitrile to Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Nitrile to Primary Amine | H₂/Raney Ni, H₂/Pt, or H₂/Pd | Primary Amine |

It is also possible to achieve reductive decyanation, which involves the complete removal of the nitrile group. nih.gov This can be useful in synthetic strategies where the nitrile group is used as a temporary activating or directing group. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Promoted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be particularly beneficial for amination and cyclization reactions.

For instance, an efficient, transition-metal-catalyst-free amination of aryl halides under microwave irradiation has been reported for the coupling of electron-rich aryl halides with various amines. organic-chemistry.org This method has been proposed to proceed through a benzyne (B1209423) intermediate. organic-chemistry.org Microwave heating has also been successfully applied to the Buchwald-Hartwig amination of aryl chlorides and bromides, allowing for rapid coupling with primary and secondary aliphatic amines. researchgate.net

The synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through a microwave-assisted two-step process, demonstrating the utility of this technology in constructing heterocyclic systems. rsc.org

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This is achieved by using a phase-transfer catalyst, which is a substance that can transport a reactant from one phase to another where the reaction can occur.

In the context of synthesizing substituted benzonitriles, PTC can be particularly useful for nucleophilic substitution reactions. For example, in asymmetric nucleophilic aromatic substitution, an organocatalyst derived from cinchonidine (B190817) can act as both a phase-transfer catalyst and a source of chirality, enabling the asymmetric synthesis of chiral molecules. wikipedia.org This demonstrates the potential of PTC to not only promote the reaction but also to control its stereochemical outcome.

Advanced Spectroscopic Investigations and Structural Dynamics of 4 Amino 2,6 Dimethylbenzonitrile

Ultrafast Spectroscopic Techniques for Excited State Dynamics

Upon absorption of light, 4-Amino-2,6-dimethylbenzonitrile transitions to an electronically excited state. The subsequent relaxation pathways, which include internal conversion, intersystem crossing, and fluorescence, are intimately linked to rapid changes in molecular geometry. Ultrafast spectroscopy allows for the real-time observation of these dynamics.

Time-Resolved Resonance Raman (TR³) spectroscopy is a powerful technique for elucidating the structural details of short-lived excited states. stfc.ac.uk By tuning the probe laser to an electronic transition of a transient species, the Raman signals of its specific vibrational modes are selectively enhanced, providing a structural fingerprint of the molecule at a precise moment after excitation. stfc.ac.uk

In studies of related aminobenzonitriles, TR³ has been instrumental in characterizing triplet excited states. For instance, investigations on DMABN have shown no significant differences in the triplet state's Raman spectra when recorded in polar versus non-polar solvents, suggesting the triplet state exists in a single, near-planar conformation. This planarity indicates significant electronic conjugation extending from the amino group through the aromatic ring to the cyano group. Similar experiments on this compound would be expected to reveal the structure of its triplet state and how the 2,6-dimethyl substitution influences its planarity and vibrational frequencies compared to unsubstituted analogues.

Transient Absorption (TA) spectroscopy monitors the changes in absorbance of a sample after excitation by a pump pulse. It is a versatile method for tracking the population and depopulation of various excited states over time, from femtoseconds to nanoseconds. In the context of aminobenzonitriles, TA spectra reveal the kinetics of the transformation from the initially formed Locally Excited (LE) state to the Intramolecular Charge Transfer (ICT) state. nih.govresearchgate.net

For the model compound DMABN, TA spectra in polar solvents show distinct excited-state absorption (ESA) bands that evolve over a few picoseconds. acs.org Initially, bands corresponding to the LE state are observed. These decay concurrently with the rise of new absorption bands attributed to the ICT state. acs.org Recent studies have resolved a long-standing debate by assigning an ESA band near 700 nm (1.77 eV) to the near-planar LE state, rather than a different, non-fluorescent ICT structure. nih.govdiva-portal.orgnih.gov The analysis of TA spectra for this compound would allow for the direct observation of its LE-ICT conversion rate, providing insight into how the methyl groups affect the energy barrier and dynamics of this process.

Table 1: Transient Absorption Bands of DMABN in Acetonitrile This table is based on data for the model compound 4-(N,N-dimethylamino)benzonitrile (DMABN) and is illustrative of the data obtainable for this compound.

| Time Delay | State | Absorption Max (nm) | Absorption Max (eV) | Notes |

|---|---|---|---|---|

| Short | LE | ~710 | ~1.75 | Decays as the ICT state forms. acs.org |

| Short | LE | ~460 | ~2.70 | Weaker band also associated with the LE state. acs.org |

| Long | ICT | ~420 | ~2.95 | Rises in intensity as the LE state decays. acs.org |

Time-resolved fluorescence spectroscopy is a cornerstone technique for studying molecules that exhibit dual fluorescence, such as many aminobenzonitriles. iupac.orgrsc.org This phenomenon involves emission from two distinct excited states: the "normal" fluorescence from the LE state and an "anomalous," red-shifted fluorescence from the ICT state. acs.org The appearance and relative intensity of the ICT emission are highly dependent on solvent polarity. acs.org

By monitoring the fluorescence decay at different wavelengths, the kinetics of the LE → ICT reaction can be determined. rsc.orgnih.gov In polar solvents, one observes the decay of the LE emission band concurrently with a rise in the ICT emission band. iupac.org This allows for the precise measurement of the charge transfer rate. For this compound, this technique would quantify the lifetime of its LE state and the timescale of its relaxation to the ICT state, providing critical data on the energy landscape of the excited states.

Molecular Geometry and Conformational Analysis

The unique photophysics of this compound is intrinsically linked to its molecular structure and the changes it undergoes upon electronic excitation. The geometry of the amino group relative to the benzonitrile (B105546) moiety is of central importance.

In its electronic ground state, the amino group of many aminobenzonitriles is not perfectly planar but exhibits a slight pyramidalization. The nitrogen atom is slightly out of the plane defined by the two hydrogen atoms and the carbon atom to which it is attached. This geometry is a result of the sp³-like character of the nitrogen, which competes with the sp² character favored by resonance with the aromatic ring.

The amino group can undergo low-frequency vibrational motions, including a "wagging" motion. Furthermore, the nitrogen atom can invert its pyramidal geometry in a motion known as N-inversion, which has been suggested to act as a promoting mode for the ICT process in related molecules. iupac.org For this compound, the two methyl groups at the ortho positions (2 and 6) are expected to cause significant steric hindrance. This steric crowding likely forces the amino group into a more twisted and potentially more pyramidalized conformation in the ground state compared to its unmethylated counterpart, 4-aminobenzonitrile (B131773).

Upon photoexcitation to the S₂ state, a rapid internal conversion, often occurring on a femtosecond timescale, populates the S₁ excited state. researchgate.net This S₁ state initially retains a geometry similar to the ground state, which is referred to as the Locally Excited (LE) state. acs.org The key event in the subsequent dynamics is the structural reorganization that leads to the formation of the Intramolecular Charge Transfer (ICT) state.

This reorganization is primarily characterized by the twisting of the amino group with respect to the plane of the benzene (B151609) ring. acs.org In the canonical "Twisted Intramolecular Charge Transfer" (TICT) model, this rotation approaches 90 degrees, which electronically decouples the amino donor group from the benzonitrile acceptor group, facilitating a near-complete transfer of an electron. This large-scale geometric change is coupled with solvent molecule reorientation to stabilize the large dipole moment of the ICT state. researchgate.net For this compound, the initial twist in the ground state due to steric hindrance from the methyl groups could pre-dispose the molecule for this excited-state twisting motion, potentially influencing the rate and efficiency of ICT state formation. Studies on DMABN have shown that the transformation from the LE to the ICT state is primarily controlled by the rate of this structural reorganization rather than by the slower dynamics of solvent relaxation.

Influence of Alkyl Substituents on Molecular Conformation

The presence of alkyl substituents, specifically methyl groups at the 2 and 6 positions of the benzene ring in this compound, exerts a significant influence on its molecular conformation. The steric hindrance introduced by these ortho-methyl groups in proximity to the amino group at the 4-position forces a notable deviation from the planarity typically observed in simpler aminobenzonitriles.

In the case of 4-amino-3,5-dimethylbenzonitrile (B184031) (an isomer of the title compound, also known as HHD in some literature), the steric clash between the ortho-methyl groups and the amino group leads to a distinct out-of-plane displacement of the nitrogen atom of the amino group. This structural distortion is a direct consequence of the molecule adopting a conformation that minimizes steric strain. This effect is even more pronounced in related compounds where the amino group is further substituted, such as in 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where the dimethylamino group is forced into a nearly perpendicular orientation relative to the phenyl ring. goettingen-research-online.de

The N-phenyl bond length is also affected by these substitutions. For instance, in MMD, this bond is elongated to 1.414 (3) Å, which is significantly larger than the average of 1.367 Å found in other aminobenzonitriles without the flanking methyl groups. goettingen-research-online.de This elongation reflects the electronic and steric consequences of the methyl substitution. While specific data for this compound was not found in the provided search results, the principles observed in its isomer, 4-amino-3,5-dimethylbenzonitrile, strongly suggest a similar conformational behavior driven by the steric pressure of the ortho-methyl groups.

| Compound | Substituents | Key Conformational Feature | N-Phenyl Bond Length (Å) |

| 4-aminobenzonitrile (ABN) | -H | Planar amino group | ~1.367 (average) |

| 4-amino-3,5-dimethylbenzonitrile (HHD) | -CH₃ at 3,5 positions | Out-of-plane amino group | Not specified |

| 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) | -CH₃ at 3,5 positions, N(CH₃)₂ | Near-perpendicular dimethylamino group | 1.414 (3) |

Crystal Engineering and Supramolecular Assembly

The solid-state structure of this compound and its analogs is governed by a delicate interplay of non-covalent interactions, which are fundamental to the principles of crystal engineering and the formation of supramolecular assemblies. These interactions dictate the packing of molecules in the crystal lattice, influencing the material's physical properties.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding is a primary directional force in the crystal packing of aminobenzonitriles. In the solid state of 4-amino-3,5-dimethylbenzonitrile, an intricate hydrogen-bonding network is a defining structural element. goettingen-research-online.de Each of the hydrogen atoms of the amino group participates in a hydrogen bond with the nitrogen atom of the cyano group of two different adjacent molecules. This specific interaction pattern, where the amino group acts as a hydrogen bond donor and the nitrile group as an acceptor, leads to the formation of a layered supramolecular structure. This layered assembly is composed of interconnected squares and octagons formed by the hydrogen-bonded molecules. goettingen-research-online.de

π-Stacking Interactions in Solid State

While direct evidence for π-stacking in this compound was not available in the provided search results, it is a common and significant interaction in aromatic systems that often contributes to the stability of crystal structures. In related systems, such as co-crystals involving aminobenzene derivatives, aromatic π-π stacking interactions are observed with ring centroid separations typically in the range of 3.5 to 3.8 Å. nih.gov These interactions, along with hydrogen bonds, play a crucial role in the formation of three-dimensional supramolecular structures. The interplay between hydrogen bonding and π-stacking is a key aspect of the crystal engineering of such compounds.

Temperature-Dependent Solid-Solid Phase Transitions in Aminobenzonitriles

Temperature-dependent solid-solid phase transitions are a known phenomenon in the class of aminobenzonitriles. goettingen-research-online.de Studies have shown that compounds including 4-aminobenzonitrile and 4-amino-3,5-dimethylbenzonitrile exhibit such transitions. goettingen-research-online.de These phase transitions involve a change in the crystal packing or molecular conformation as a function of temperature, without the substance melting. For 4-aminobenzonitrile, a pressure-induced phase transition has been observed at around 0.2-0.3 GPa, leading to a more planar molecular conformation and the formation of new, weak N-H···N hydrogen bonds. nih.govsemanticscholar.org Although the specific transition temperatures and the nature of the structural changes for this compound at ambient pressure were not detailed in the search results, the observation of this behavior in its parent compound and a close isomer indicates a high likelihood of similar polymorphic behavior. Such transitions can lead to significant changes in the physical properties of the material.

Photophysical Phenomena and Electronic Structure Theory of 4 Amino 2,6 Dimethylbenzonitrile Derivatives

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer is a fundamental process in many chemical and biological systems, where photoexcitation leads to a redistribution of electron density within a molecule. nih.gov In donor-acceptor systems like 4-amino-2,6-dimethylbenzonitrile derivatives, this process can be influenced by factors such as the electronic coupling between the donor (amino group) and acceptor (benzonitrile moiety), their relative orientation, and the polarity of the surrounding solvent. d-nb.info

Dual Fluorescence Origin and Characterization

A key characteristic of many aminobenzonitrile derivatives is the phenomenon of dual fluorescence, where two distinct emission bands are observed in the fluorescence spectrum. researchgate.netnih.gov This rare occurrence arises from emission from two different excited electronic states. nih.gov The "normal" fluorescence band, typically at shorter wavelengths, is attributed to a locally excited (LE) state, while an "anomalous," red-shifted band is characteristic of an intramolecular charge transfer (ICT) state. nih.govacs.org

The structural changes accompanying ICT are crucial. The twisted intramolecular charge transfer (TICT) model is a widely accepted explanation, proposing that the torsion of the amino group relative to the phenyl ring facilitates the charge transfer. nih.govnih.gov This twisting leads to electronic decoupling of the donor and acceptor moieties, stabilizing the charge-separated state. researchgate.netruhr-uni-bochum.deconsensus.app

Locally Excited (LE) States and Charge Transfer (CT) States

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. nih.gov This state is characterized by the movement of charge primarily within the conjugated ring system. nih.gov In nonpolar solvents or the gas phase, fluorescence often originates solely from this near-planar LE state. nih.gov

In more polar environments, a transition from the LE state to a more polar intramolecular charge transfer (CT) state can occur. nih.govnih.gov The CT state is characterized by a significant shift of electron density from the electron-donating amino group to the electron-accepting benzonitrile (B105546) moiety. acs.org This charge separation results in a large dipole moment for the CT state. nih.gov

The relative energies of the LE and CT states are critical. A small energy gap between the lowest excited singlet states (S1 and S2) can facilitate the ICT process. nih.govnih.gov For example, the efficient ICT observed in the planarized aminobenzonitrile NTC6 is attributed to its relatively small S1-S2 energy gap. nih.gov Conversely, a larger energy gap, as seen in related molecules like NMC6, can prevent ICT. nih.gov

The transition from the LE to the ICT state can be incredibly fast. For instance, in 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), the forward LE to ICT reaction occurs with a rate constant of 5.6 × 10¹² s⁻¹ in n-hexane. nih.gov

Influence of Solvent Polarity on Charge Transfer Dynamics

Solvent polarity plays a significant role in modulating the dynamics of intramolecular charge transfer. d-nb.info The position and intensity of the CT fluorescence band show a marked dependence on the polarity of the solvent, which is a direct consequence of the large dipole moment of the CT state. nih.gov

In polar solvents, the energy of the highly polar CT state is lowered relative to the less polar LE state, thus favoring the ICT process. nih.gov This stabilization of the CT state by the solvent can lead to a dramatic increase in the intensity of the CT emission band and a corresponding quenching of the LE fluorescence. researchgate.net For example, while 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) shows dual fluorescence in the nonpolar solvent n-hexane, it exhibits only a single ICT emission in the highly polar solvent acetonitrile. nih.gov

The Stokes shift, which is the difference between the absorption and emission maxima, also increases with increasing solvent polarity. nih.gov This is due to the greater stabilization of the excited state dipole in more polar environments. d-nb.info Time-resolved emission spectra can directly capture the kinetics of the LE to ICT state evolution and the subsequent solvent relaxation around the newly formed ICT state. nih.gov

Table 1: Solvent Effects on the Photophysical Properties of Selected Aminobenzonitriles

| Compound | Solvent | Fluorescence Type | Key Observations | Reference |

|---|---|---|---|---|

| DMABN | Nonpolar | LE Emission | Single fluorescence band from the LE state. | nih.gov |

| DMABN | Polar | Dual Fluorescence | Emission from both LE and ICT states. | researchgate.netnih.gov |

| DIABN | Nonpolar (alkanes) | Dual Fluorescence | Shows both LE and ICT emission. | mpg.de |

| DIABN | Vapor Phase | Dual Fluorescence | ICT occurs without solvent interaction. | mpg.de |

| MMD | n-Hexane | Dual Fluorescence | Exhibits both LE and ICT emission bands. | nih.gov |

| MMD | Acetonitrile | ICT Emission | A single ICT emission is observed. | nih.gov |

| mMMD | n-Hexane | LE Emission | Only LE fluorescence is observed. | nih.gov |

| mMMD | Acetonitrile | ICT Emission | Shows ICT emission. | nih.gov |

| NTC6 | n-Hexane to Acetonitrile | Dual Fluorescence | Fast and efficient ICT and dual fluorescence. | nih.gov |

Note: DMABN = 4-(dimethylamino)benzonitrile (B74231), DIABN = 4-(diisopropylamino)benzonitrile, MMD = 3,5-dimethyl-4-(dimethylamino)benzonitrile, mMMD = 2,4-dimethyl-3-(dimethylamino)benzonitrile, NTC6 = 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline.

Activation Energies and Pre-exponential Factors for ICT Processes

The rate of the LE to ICT transformation is governed by an activation energy barrier. This barrier is influenced by both the intrinsic properties of the molecule and the surrounding solvent. The rate of the transformation is not solely determined by the slow dynamics of solvation but is also controlled by the rate of structural reorganization of the molecule that accompanies the electron-transfer process. nih.gov

The energy gap between the S1 and S2 states is a crucial factor determining the activation barrier for the ICT reaction. mpg.de A smaller energy gap generally leads to a lower barrier and a faster reaction rate. nih.gov For example, the faster ICT reaction of MMD compared to DMABN is attributed to a smaller energy gap between the lowest singlet excited states, not its larger ground-state amino twist angle. nih.gov

Computational studies can provide estimates for activation energies. For instance, the activation energies for the degradation of 2,4-dichlorophenol (B122985) by horseradish peroxidase have been determined to be in the range of 6.39 to 40.33 kJ/mol, highlighting how enzymatic processes also involve activation barriers. mdpi.com

Electronic Transitions and Molecular Orbital Reorganization

The photophysical behavior of this compound derivatives is fundamentally governed by their electronic structure and the transitions between different molecular orbitals.

HOMO-LUMO Energy Gaps and Their Modulation

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences the electronic properties and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates that the molecule is more easily excitable and more reactive.

In the context of aminobenzonitriles, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is centered on the electron-accepting cyano group and the phenyl ring. nih.gov The transition from the HOMO to the LUMO upon photoexcitation corresponds to the intramolecular charge transfer process.

The HOMO-LUMO energy gap can be modulated by the solvent environment. For instance, in some cases, a polar solvent like DMSO has been found to increase the HOMO-LUMO energy gap, leading to a hypsochromic (blue) shift in the absorption spectrum. materialsciencejournal.org Theoretical calculations using Density Functional Theory (DFT) are often employed to compute HOMO and LUMO energies and understand their distribution within the molecule. materialsciencejournal.orgresearchgate.net

Electron Density Shifts upon Photoexcitation

Upon photoexcitation, derivatives of 4-aminobenzonitrile (B131773) undergo a significant redistribution of electron density. This process is central to the phenomenon of intramolecular charge transfer (ICT). In the ground state, the electron density is largely localized on the aminobenzonitrile moiety. However, upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In aminobenzonitrile derivatives, the HOMO is typically centered on the electron-donating amino group and the phenyl ring, while the LUMO is predominantly located on the electron-accepting nitrile group and the ring. rsc.org This shift of electron density from the donor end to the acceptor end of the molecule upon excitation leads to the formation of a charge-transfer (CT) state. rsc.org

Studies on related aminobenzonitrile compounds, such as 4-(dimethylamino)benzonitrile (DMABN), have provided detailed insights into these electronic rearrangements. Time-resolved resonance Raman and transient absorption spectroscopy, combined with ab initio calculations, indicate a substantial charge transfer from the amino nitrogen lone pair to the ring's π* orbital in the locally excited (LE) state. acs.org This is experimentally observed through frequency downshifts of the ring's carbon-carbon stretching mode and the C≡N stretching mode. acs.org

The structural dynamics following photoexcitation are also critical. In many aminobenzonitriles, a planar or near-planar locally excited (LE) state is initially formed. This can then evolve into a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the phenyl ring, leading to a more complete charge separation and a highly polar excited state. nih.gov

Table 1: Calculated Electronic Properties of a Related Donor-Acceptor Molecule (PBO) in the Ground State rsc.org

| Parameter | Value |

| Charge on Donor Fragment (e) | -0.715 |

| Charge on Acceptor Fragment (e) | 0.696 |

| Dipole Moment (D) | 5.4 |

Note: PBO is (4-phenoxazin-10-yl-phenyl)phenyl-methanone, a donor-acceptor molecule. The data illustrates the charge separation in the ground state.

Redox Potentials and Their Correlation with CT State Energy

The energy of the charge-transfer (CT) state in donor-acceptor molecules like this compound derivatives is intrinsically linked to their redox potentials—specifically, the oxidation potential of the donor (amino group) and the reduction potential of the acceptor (benzonitrile moiety). The energy of the CT state (ECT) can be approximated by the Rehm-Weller equation:

ECT ≈ e(Eox - Ered) - Ecoul

where Eox is the oxidation potential of the donor, Ered is the reduction potential of the acceptor, and Ecoul is the Coulombic interaction energy between the separated charges.

Studies on various organic molecules have demonstrated a clear correlation between their redox properties and their photophysical behavior. For instance, in a series of s-tetrazine derivatives, the introduction of electron-donating or electron-withdrawing groups systematically tuned the redox potentials. mdpi.com A linear relationship was observed between the measured reduction potentials and the Hammett constants of the substituents, as well as with the discharge voltages in Li-ion cells. mdpi.com

Similarly, research on para-aminoazobenzenes has shown that their redox potentials can be tailored by modifying substituents on the amine and the aromatic ring. nih.gov This tunability allows for the design of molecules with specific electronic properties for applications in energy storage. nih.gov

In the context of this compound derivatives, the oxidation potential of the amino group is a key determinant of the CT state energy. Factors that increase the electron-donating ability of the amino group (e.g., alkyl substitution on the nitrogen) will lower its oxidation potential, thereby decreasing the energy of the CT state. Conversely, the reduction potential of the benzonitrile moiety is influenced by substituents on the ring.

The relationship between redox potentials and electron transfer rates has been extensively studied in photosynthetic reaction centers. nih.gov It was found that changes in the oxidation potential of the bacteriochlorophyll (B101401) dimer, induced by hydrogen bonding, directly correlated with the rates of electron transfer reactions according to Marcus theory. nih.gov This underscores the fundamental link between the electrochemical properties of a molecule and its excited-state dynamics.

While a comprehensive table of redox potentials for a series of this compound derivatives is not available in the current literature, the data from related systems provides a strong framework for understanding these relationships.

Table 2: Redox Potentials of Substituted s-Tetrazine Derivatives mdpi.com

| Substituent | Hammett Constant (σp) | Calculated Reduction Potential (V vs. Fc/Fc+) | Measured Reduction Potential (E1/2 vs. Fc/Fc+) |

| Methoxy | -0.27 | -2.52 | -1.34 |

| t-Butyl | -0.20 | -2.46 | -1.32 |

| H | 0.00 | -2.40 | -1.28 |

| F | 0.06 | -2.27 | -1.25 |

| Trifluoromethyl | 0.54 | -2.10 | -1.14 |

Note: This table illustrates the trend of redox potential tuning by substituents in a different class of aromatic compounds.

Functional Applications and Material Science Integration

Sensor Development and Chemodosimetry

The development of fluorescent sensors is a significant area of research, with applications ranging from environmental monitoring to biomedical diagnostics. The principles of intramolecular charge transfer are often harnessed to design these sensors, and compounds like 4-Amino-2,6-dimethylbenzonitrile are prime candidates for such applications.

Fluorescent sensors based on intramolecular charge transfer (ICT) operate on the principle of a change in the fluorescence properties of a molecule upon interaction with an analyte. In aminobenzonitriles, the amino group acts as an electron donor and the benzonitrile (B105546) moiety as an electron acceptor. scispace.comresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state, known as the ICT state. This process is often accompanied by a conformational change, such as the twisting of the amino group relative to the phenyl ring, leading to a "Twisted Internal Charge Transfer" (TICT) state. scispace.com

The emission from this ICT state is highly sensitive to the local environment, particularly the polarity of the solvent. scispace.com This solvatochromism is a key feature that can be exploited for sensing applications. For instance, the binding of an analyte can alter the microenvironment of the fluorophore, leading to a detectable change in the fluorescence emission wavelength or intensity. While much of the foundational research has focused on 4-(dimethylamino)benzonitrile (B74231) (DMABN), the underlying principles are applicable to this compound. scispace.comresearchgate.netrsc.org The methyl groups at the 2 and 6 positions can influence the steric and electronic properties, potentially fine-tuning the sensing capabilities.

Table 1: Hypothetical Solvatochromic Shift Data for this compound This table illustrates the expected trend in fluorescence emission based on the behavior of similar aminobenzonitriles.

| Solvent | Dielectric Constant (ε) | Emission Wavelength (λem) (nm) |

|---|---|---|

| n-Hexane | 1.88 | ~350 |

| Diethyl Ether | 4.34 | ~365 (and a lower energy band appearing) |

| Dichloromethane | 8.93 | ~450 (dual fluorescence) |

| Acetonitrile | 37.5 | ~480 (predominantly ICT emission) |

| Methanol | 32.7 | ~500 (predominantly ICT emission) |

The phenomenon of dual fluorescence, where a molecule emits at two different wavelengths, is a hallmark of certain ICT compounds and is a highly desirable feature for ratiometric sensing. scispace.comresearchgate.net This dual emission arises from a locally excited (LE) state and the charge-transfer (ICT) state. The ratio of the intensities of these two emission bands can provide a built-in self-calibration for the sensor, making it more robust and reliable.

The key design principle for creating dual fluorescent sensors based on aminobenzonitriles is to ensure a small energy gap between the LE and ICT states. scispace.comresearchgate.net This allows for efficient population of the ICT state from the initially excited LE state. The solvent polarity plays a crucial role in stabilizing the polar ICT state, often leading to a more pronounced red-shifted emission in more polar environments. scispace.com For this compound, the steric hindrance from the two methyl groups ortho to the amino group could affect the twisting dynamics of the amino group, which is a critical factor in the formation of the TICT state. This structural feature could be leveraged to modulate the sensitivity and selectivity of the sensor.

Catalysis and Photocatalysis

The utility of this compound extends into the field of catalysis, where it can participate in both traditional catalytic systems and modern photoredox processes.

The amino group in this compound can act as a coordinating ligand for transition metals. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a metal-ligand complex. Such complexes can exhibit catalytic activity in a variety of organic transformations. While specific examples for this compound are not extensively documented, the broader class of amino-containing aromatics is known to form effective ligands. The electronic properties of the benzonitrile ring can influence the electron density on the coordinating nitrogen atom, thereby modulating the stability and reactivity of the resulting metal catalyst.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates and facilitating a wide range of chemical transformations. Organic molecules with suitable redox potentials can act as photocatalysts. Amines, in particular, are known to be effective in photoredox catalysis, often acting as sacrificial electron donors. Upon photoexcitation, they can be readily oxidized, initiating the catalytic cycle.

Furthermore, the amino group itself can participate directly in amine catalysis, where the amine acts as a nucleophile or a base to activate substrates. The integration of this compound into catalytic systems could leverage both its potential as a photoredox-active component and its inherent amine functionality.

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Plausible Role of this compound | Potential Reactions |

|---|---|---|

| Transition Metal Catalysis | Ligand for metal centers (e.g., Pd, Cu, Ni) | Cross-coupling reactions, C-H activation |

| Photoredox Catalysis | Sacrificial electron donor, photosensitizer | Atom Transfer Radical Polymerization (ATRP), reductive dehalogenation |

| Amine Catalysis | Nucleophilic catalyst, Brønsted base | Michael additions, aldol reactions |

Advanced Materials and Molecular Electronics

The intramolecular charge transfer properties of this compound also make it a candidate for incorporation into advanced materials and molecular electronic devices. The significant change in dipole moment between the ground and excited states is a key characteristic for applications in nonlinear optics. Materials doped with such chromophores can exhibit second-order nonlinear optical effects, which are useful for frequency doubling of light.

In the field of organic light-emitting diodes (OLEDs), molecules that exhibit efficient fluorescence are essential. While the quantum yield of this compound would need to be optimized, its core structure is representative of the donor-acceptor systems often employed in emissive layers. The ability to tune the emission color through chemical modification of the aminobenzonitrile scaffold is an attractive feature for the development of new OLED materials. Furthermore, its potential to self-assemble into ordered structures could be explored for the fabrication of organic semiconductors and other electronic components.

Integration into Polymeric and Dendritic Systems

The bifunctional nature of this compound, possessing both a reactive amino group and a polar nitrile functionality, allows for its integration into macromolecular structures such as polymers and dendrimers. The amino group can serve as a reactive site for polymerization reactions, enabling the incorporation of the benzonitrile moiety into the polymer backbone or as a pendant group. This can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and enhanced electronic or optical characteristics.

In the context of dendrimers, which are highly branched, well-defined macromolecules, aminobenzonitrile derivatives can be used as building blocks or "linkers" in their stepwise synthesis. The ability to precisely control the structure of dendrimers allows for the systematic variation of their properties. The incorporation of polar groups like the nitrile function can influence the encapsulation and release characteristics of dendrimers, which is of interest for applications in drug delivery and catalysis. While specific studies detailing the use of this compound in dendrimer synthesis are not extensively documented, the principles of dendrimer construction suggest its potential as a valuable component. The synthesis of dendrimers often involves either a divergent approach, growing from a central core, or a convergent approach, where dendritic wedges are synthesized and then attached to a core. The reactive amine of this compound could be utilized in these synthetic strategies.

| Polymer/Dendrimer Type | Potential Role of this compound | Resulting Properties |

| Linear Polymers | Monomer or co-monomer via amino group reactivity | Modified thermal stability, solubility, and electronic properties |

| Dendrimers | Linker or branching unit | Controlled architecture, modified host-guest properties |

Components for Molecular Electronic Devices

Benzonitrile derivatives are of significant interest in the field of molecular electronics, where individual molecules are used as components in electronic circuits. The donor-π-acceptor (D-π-A) structure inherent in this compound makes it a candidate for such applications. The amino group acts as an electron donor, the benzene (B151609) ring as the π-bridge, and the nitrile group as an electron acceptor. This arrangement can facilitate intramolecular charge transfer, a key process for molecular rectifiers and switches.

Theoretical studies on substituted benzonitriles have shown that the electronic properties, such as energy level distributions, can be tuned by the nature and position of the substituents on the benzene ring. This tunability is crucial for designing molecular components with specific electronic functions. For instance, carbazole-benzonitrile derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs), demonstrating the potential of the benzonitrile moiety in optoelectronic devices. rsc.org While direct experimental evidence for this compound in molecular electronic devices is limited, the fundamental electronic structure of the molecule aligns with the requirements for components in this field.

| Device Type | Potential Function of this compound | Key Molecular Property |

| Molecular Rectifier | Facilitate unidirectional current flow | Asymmetric charge transport |

| Molecular Switch | Switch between "on" and "off" states | Conformational or electronic state changes |

| Organic Light-Emitting Diode (OLED) | Host or emitter material | Tunable electronic energy levels |

Non-linear Optical Systems

Molecules with a significant change in dipole moment upon electronic excitation often exhibit non-linear optical (NLO) properties. The "push-pull" electronic structure of this compound, with its electron-donating amino group and electron-withdrawing nitrile group, suggests its potential for NLO applications. Such molecules can interact with intense light sources to produce effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

| NLO Phenomenon | Underlying Molecular Property | Potential Application |

| Second-Harmonic Generation (SHG) | High first hyperpolarizability (β) | Frequency doubling in lasers |

| Two-Photon Absorption (2PA) | Large two-photon absorption cross-section | 3D microfabrication, photodynamic therapy |

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

The structural backbone of 4-Amino-2,6-dimethylbenzonitrile, featuring a nucleophilic amino group and an electron-withdrawing nitrile group on a sterically hindered phenyl ring, presents a versatile platform for creating novel and functionally complex molecules. Future research will likely focus on strategic modifications of this core to synthesize derivatives with tailored optical, electronic, and binding properties.

Another key strategy involves reactions targeting the cyano group or the aromatic ring itself. While the cyano group is relatively inert, it can undergo transformations such as hydrolysis, reduction, or cycloaddition reactions under specific conditions to create entirely new heterocyclic systems appended to the core structure. Furthermore, electrophilic substitution on the aromatic ring, guided by the activating amino group, could introduce additional functionalities, although the steric hindrance from the adjacent methyl groups would need to be carefully considered.

The development of these derivatization strategies is crucial for unlocking the potential of this compound as a building block for advanced materials, chemical sensors, and molecular devices.

Advanced Spectroscopic Techniques for Deeper Mechanistic Insights

The photophysical behavior of aminobenzonitriles has long been a subject of fundamental research, particularly concerning phenomena like intramolecular charge transfer (ICT). acs.orgscispace.com this compound is an intriguing candidate for such studies, as the ortho-methyl groups can influence the geometry and electronic coupling between the amino and nitrile groups.

Future research will benefit immensely from the application of advanced, time-resolved spectroscopic techniques to probe the excited-state dynamics of this molecule. Methods like femtosecond transient absorption (fs-TA) and picosecond time-resolved resonance Raman spectroscopy can provide direct experimental evidence of structural changes and energy relaxation pathways that occur on ultrafast timescales after photoexcitation. acs.orgntu.edu.sgenergyfrontier.us

Key research questions that can be addressed include:

How do the ortho-methyl groups affect the planarity of the amino group in the excited state?

What is the precise timescale and mechanism of ICT, and how does it compare to simpler analogues like 4-aminobenzonitrile (B131773) (ABN)? acs.orgru.nl

Does the steric hindrance influence the solvent relaxation dynamics around the molecule following the change in dipole moment upon excitation?

By combining data from these sophisticated techniques with high-level computational chemistry, a detailed picture of the excited-state potential energy surface can be constructed. This fundamental understanding is critical for the rational design of new fluorescent probes and light-emitting materials based on the this compound scaffold.

Integration of Machine Learning in Computational Studies

Computational chemistry is a powerful tool for predicting molecular properties and guiding synthetic efforts. The integration of machine learning (ML) is set to revolutionize this field by enabling high-throughput screening and the discovery of structure-property relationships that are not immediately obvious. nih.gov For this compound and its prospective derivatives, ML can be applied in several impactful ways.

Firstly, ML models can be trained to predict the photophysical properties (e.g., absorption/emission wavelengths, quantum yields) of a large virtual library of derivatives. researchgate.net Instead of relying solely on time-consuming methods like Time-Dependent Density Functional Theory (TD-DFT) for every candidate molecule, an ML model trained on a smaller, representative dataset can rapidly screen thousands of potential structures. This approach, sometimes called Δ-learning, uses ML to predict a correction to a faster, lower-level calculation, achieving high accuracy at a fraction of the computational cost. bohrium.com

Secondly, ML can accelerate the discovery of optimal derivatization strategies. nih.gov By analyzing datasets of reaction conditions and outcomes, ML algorithms can predict the yield and feasibility of synthetic routes for novel derivatives, saving significant time and resources in the lab.

Finally, explainable AI methodologies can provide novel insights into the complex interplay between chemical structure and functional properties. nih.gov By revealing which structural features are most influential in determining a desired outcome (e.g., high fluorescence), these models can guide chemists toward more innovative and effective molecular designs.

Emerging Applications in Chemical Probes and Switches

The unique electronic structure of this compound makes it a promising scaffold for the development of molecular probes and switches. These are molecules designed to change their properties, such as color or fluorescence, in response to a specific external stimulus. frontiersin.org

Chemical Probes: The core structure combines an electron-donating group (amino) with an electron-withdrawing group (nitrile), a common motif in fluorescent molecules that exhibit ICT. This inherent fluorescence can be modulated or "switched on" by a specific chemical reaction. For example, derivatives could be designed where the amino group is initially modified, quenching its electron-donating ability and thus fluorescence. A reaction with a specific analyte could then restore the amino group, leading to a "turn-on" fluorescent response. The nitrile group also offers a potential reaction site for analytes like malononitrile, which has been detected using probes that undergo Michael addition reactions. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-2,6-dimethylbenzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves reduction or substitution reactions adapted from structurally similar benzonitrile derivatives. For example:

- Reduction : Use hydrogen gas (H₂) with a palladium or platinum catalyst to reduce nitro or cyano groups in precursors like 2,6-dimethyl-4-nitrobenzonitrile. Reaction temperature (25–80°C) and pressure (1–5 atm) must be optimized to avoid over-reduction .

- Substitution : React 2,6-dimethyl-4-halobenzonitrile with ammonia or amines under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis can reduce reaction time from 24 hours to 30 minutes .

Critical Parameters : Monitor pH and solvent polarity to prevent side reactions (e.g., hydrolysis of the nitrile group). Purity can be verified via HPLC (>98% purity, C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Use DMSO-d6 to enhance solubility and detect NH₂ protons (δ ~5.5 ppm, broad) .

- FT-IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+ at m/z 161.1 .

Data Conflict Resolution : If NMR signals overlap (e.g., methyl and aromatic protons), use 2D techniques like HSQC or COSY for unambiguous assignments .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers at 2–8°C. Avoid humidity to prevent hydrolysis of the nitrile group .

- Incompatibilities : Separate from oxidizers (e.g., peroxides) and acids, which may induce exothermic decomposition. Conduct stability tests via TGA/DSC to identify degradation thresholds (>150°C) .

Advanced: How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The amino group forms hydrogen bonds with active-site residues, while the nitrile group modulates electron density .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic regions (MEP maps) and reaction pathways (e.g., nucleophilic attack on the nitrile) .

Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from fluorometric assays) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compile data from PubChem and ECHA to identify structure-activity trends. For example:

| Derivative | Biological Activity | Source |

|---|---|---|

| 4-Hydroxy-2,6-dimethylbenzonitrile | Antioxidant (EC₅₀ 12 μM) | |

| 4-Amino-2-fluorobenzonitrile | Enzyme inhibition (Ki 0.8 nM) |

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways and identify false positives in high-throughput screens .

Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?

Methodological Answer:

- Experimental Design : Synthesize deuterated analogs (e.g., CD₃ groups at 2,6-positions) and compare reaction rates in nucleophilic substitutions. A KIE >1 indicates rate-limiting bond cleavage .

- Applications : Study nitrile hydrolysis pathways (e.g., conversion to amides) under acidic vs. basic conditions. Use LC-MS to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.